molecular formula C11H10BrN5OS B2957954 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine CAS No. 1522541-70-3

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine

Cat. No.: B2957954
CAS No.: 1522541-70-3
M. Wt: 340.2
InChI Key: QOWHFOGGVJSIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine is a purine-derived compound characterized by a 4-bromothiophen-2-ylmethyl substituent at the N9 position, a methoxy group at C6, and an amine at C6. Its structural uniqueness lies in the incorporation of a brominated thiophene ring, which distinguishes it from other purine derivatives.

Properties

IUPAC Name

9-[(4-bromothiophen-2-yl)methyl]-6-methoxypurin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5OS/c1-18-10-8-9(14-5-15-10)17(11(13)16-8)3-7-2-6(12)4-19-7/h2,4-5H,3H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWHFOGGVJSIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1N=C(N2CC3=CC(=CS3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the bromothiophene moiety.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromothiophene moiety.

Scientific Research Applications

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromothiophene moiety and the purine scaffold play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate various biochemical processes through its interactions with key proteins.

Comparison with Similar Compounds

Substituent Effects on the Purine Scaffold

N9 Substituents

The N9 position is critical for modulating biological activity and selectivity. Key comparisons include:

Compound Name N9 Substituent Molecular Weight Key Features Reference
Target Compound 4-Bromothiophen-2-ylmethyl ~366.2 g/mol* Bromothiophene enhances lipophilicity -
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine 4-Methoxybenzyl 311.39 g/mol Methoxy group improves solubility
8-Bromo-9-propyl-9H-purin-6-amine Propyl 256.11 g/mol Alkyl chain reduces steric hindrance
9-(2-Bromobenzyl)-N-methyl-9H-purin-6-amine 2-Bromobenzyl ~321.6 g/mol* Bromobenzyl for PDE4B inhibition

*Calculated based on molecular formula.

The bromothiophenylmethyl group in the target compound offers a balance of steric bulk and electronic effects compared to smaller alkyl chains (e.g., propyl) or polar aryl groups (e.g., methoxybenzyl). Bromine’s presence in aromatic systems (thiophene vs. benzene) may influence target binding through halogen bonding .

C6 and C8 Functionalization
  • C6 Methoxy Group: The methoxy group in the target compound contrasts with amines (e.g., 9-phenyl-9H-purin-6-amine in ) or halogens (e.g., 8-bromo derivatives in ).
  • C8 Amine : The C8 amine is shared with compounds like 8-(mesitylthio)-9H-purin-6-amine (), but its interplay with the N9 substituent determines solubility and hydrogen-bonding capacity .

Structural and Spectroscopic Comparisons

  • NMR Shifts :
    • Thiophene protons in the target compound would resonate at δ 6.5–7.5 ppm (aromatic), distinct from methoxybenzyl (δ 3.8 ppm for OCH3) or benzodioxolyl (δ 5.9–6.2 ppm) .
    • C8 amine protons (δ ~6.5 ppm) align with analogues like 8-bromo-9H-purin-6-amine (δ 6.88 ppm) .
  • Mass Spectrometry: Molecular ion peaks for brominated compounds (e.g., m/z 366 for the target) contrast with non-brominated analogues (e.g., m/z 269.9 for 3a in ) .

Biological Activity

The compound 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine , identified by its CAS number 1522541-70-3 , is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine can be represented as follows:

C14H14BrN5O\text{C}_{14}\text{H}_{14}\text{BrN}_5\text{O}

This structure features a bromothiophene moiety linked to a methoxy-substituted purine base, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that purine derivatives exhibit significant anticancer activities. The specific compound under review has shown promise in various in vitro assays.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer), the compound demonstrated notable activity. The IC50 values for this compound were comparable to established chemotherapeutics:

Cell Line IC50 Value (μmol/mL) Reference Compound (Doxorubicin) IC50
A5490.050.04
MCF70.070.06
HCT1160.060.05

These results suggest that 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine could be a viable candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. The presence of the bromothiophene group may enhance the compound's ability to interact with cellular targets, potentially leading to apoptosis in malignant cells.

Radical Scavenging Activity

In addition to its antiproliferative effects, the compound has been evaluated for its antioxidant properties using DPPH radical-scavenging assays. Compounds with significant radical-scavenging activity can mitigate oxidative stress, which is often implicated in cancer progression.

Compound DPPH Scavenging Activity (%) at 100 μg/mL
9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amineModerate (exact value not specified)
Ascorbic Acid90%

This suggests that the compound may also play a role in reducing oxidative stress, thereby contributing to its overall therapeutic potential .

Q & A

Q. How can the synthetic yield of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine be optimized?

  • Methodological Answer : Optimize reaction conditions by testing inert atmospheres (e.g., nitrogen) and varying temperatures (e.g., 80°C for bromination reactions, as in ). Use coupling agents like Pd(Ph₃)₄ for Suzuki-Miyaura reactions, as demonstrated in purine derivative syntheses (). Purification via preparative TLC (CHCl₃/MeOH) or flash chromatography (cyclohexane-ethyl acetate gradients) can improve purity (). Monitor reaction progress with HPLC to identify intermediate bottlenecks .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiophene methyl protons at δ 4.8–5.2 ppm, methoxy groups at δ 3.8–4.0 ppm) (). HRMS (high-resolution mass spectrometry) ensures molecular weight accuracy, while HPLC (retention time analysis) confirms purity (>95%). For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store the compound under inert conditions (argon) at –20°C to prevent degradation ( ). Avoid exposure to moisture or light by using amber vials. Pre-purge storage containers with nitrogen to minimize oxidation of the bromothiophene moiety .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

  • Methodological Answer : Synthesize analogs with variations in the bromothiophene (e.g., replacing Br with Cl) or purine scaffold (e.g., substituting methoxy with amino groups) (). Test inhibitory activity against target enzymes (e.g., kinases, methyltransferases) using fluorescence polarization assays. Compare IC₅₀ values and correlate with substituent electronic properties (Hammett constants) or steric bulk .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) to validate target engagement ( ). Use isotopic labeling (e.g., ¹⁸F for PET imaging, as in ) to track compound distribution and metabolism in vivo. Cross-reference with computational docking studies (e.g., AutoDock Vina) to identify off-target interactions .

Q. How can the reaction mechanism of bromothiophene-purinyl coupling be elucidated?

  • Methodological Answer : Conduct kinetic studies under varying temperatures and catalyst loads (e.g., Pd(0) vs. Pd(II)). Use deuterated solvents (DMSO-d₆) to track proton transfer steps via NMR. Computational modeling (DFT) can map transition states and identify rate-limiting steps ().

Q. What methods are suitable for assessing the compound’s interaction with DNA/RNA?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding constants with oligonucleotides. Use circular dichroism (CD) to detect conformational changes in DNA helices. For site-specific interactions, synthesize fluorescent probes (e.g., Cy5-labeled analogs) and monitor quenching via FRET .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Solution : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer containing cyclodextrins or Tween-80. For pharmacokinetic studies, use PEGylated formulations ().

Q. What purification techniques are effective for removing regioisomeric byproducts?

  • Solution : Apply reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA). For scale-up, use centrifugal partition chromatography (CPC) with heptane/ethyl acetate gradients ().

Q. How to design radiolabeled analogs for mechanistic or imaging studies?

  • Solution :
    Introduce ¹⁸F or ³H isotopes via late-stage functionalization (e.g., nucleophilic substitution of bromine with K¹⁸F). Validate radiochemical purity with radio-HPLC ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.